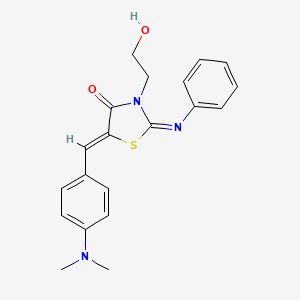

N-(4-甲基-2-氧代-1,2-二氢喹啉-7-基)-4-丙基-1,2,3-噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

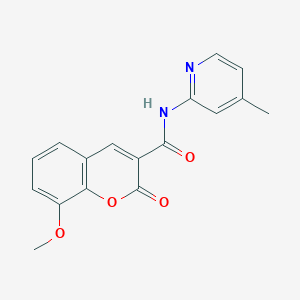

The compound is a derivative of quinolinone, which is a class of compounds that have been studied for their potential therapeutic applications . Quinolinones are isomeric to 4-quinolones and may become promising candidates for developing therapeutically active molecules .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Quinolinone derivatives have been studied for their reactions with DNA-gyrase, a selected target for finding potent anti-bacterial agents .科学研究应用

Anti-Inflammatory Applications

This compound has been studied for its potential as an anti-inflammatory agent. Research indicates that derivatives of this molecule can inhibit the production of nitric oxide (NO) in macrophage cells activated by lipopolysaccharides (LPS), which are components of the outer membrane of Gram-negative bacteria . This suggests that it could be useful in treating conditions where inflammation is mediated by macrophages and NO overproduction.

Inhibition of Cytokine Production

The same studies have shown that these derivatives can significantly decrease the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . This property could be harnessed in the development of new drugs for diseases characterized by chronic inflammation, like rheumatoid arthritis or inflammatory bowel disease.

Modulation of Immune Response

By suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) and attenuating the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), compounds related to N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can modulate the immune response . This could be particularly beneficial in autoimmune disorders where the immune system attacks the body’s own tissues.

Potential Lead Compounds for Drug Development

The molecular docking analysis of these compounds shows a good fit within the TNF-α dimer, forming hydrophobic interactions with key amino acids . This indicates that they could serve as lead compounds for the development of new anti-inflammatory drugs, with the potential for specificity and high efficacy.

Research on Macrophage Activation

The effects of these compounds on macrophage activation make them valuable tools in immunological research . They can be used to study the pathways involved in macrophage activation and the subsequent inflammatory response, which is crucial for understanding and treating various immune-related diseases.

Pharmacological Studies

Given their interaction with cellular signaling pathways, these compounds are also important in pharmacological studies. They can help in understanding how drugs can modulate signaling pathways to achieve therapeutic effects, especially in the context of inflammation and immune response .

作用机制

未来方向

属性

IUPAC Name |

N-(4-methyl-2-oxo-1H-quinolin-7-yl)-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-3-4-12-15(23-20-19-12)16(22)17-10-5-6-11-9(2)7-14(21)18-13(11)8-10/h5-8H,3-4H2,1-2H3,(H,17,22)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBUCBIVIRLDHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 49678254 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide](/img/structure/B2936907.png)

![(5R,7R)-7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2936908.png)

![7-Hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2936910.png)

![N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2936912.png)

![3-[(1-Methylpyrazol-4-yl)amino]propanoic acid](/img/structure/B2936914.png)

![4-((benzo[b]thiophene-2-carboxamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide](/img/structure/B2936922.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2936925.png)